3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909319-94-3
VCID: VC6230561
InChI: InChI=1S/C11H15FN2O.ClH/c1-14-11(15)9(7-13)6-8-4-2-3-5-10(8)12;/h2-5,9H,6-7,13H2,1H3,(H,14,15);1H
SMILES: CNC(=O)C(CC1=CC=CC=C1F)CN.Cl
Molecular Formula: C11H16ClFN2O
Molecular Weight: 246.71

3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride

CAS No.: 1909319-94-3

Cat. No.: VC6230561

Molecular Formula: C11H16ClFN2O

Molecular Weight: 246.71

* For research use only. Not for human or veterinary use.

3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride - 1909319-94-3

Specification

CAS No. 1909319-94-3
Molecular Formula C11H16ClFN2O
Molecular Weight 246.71
IUPAC Name 2-(aminomethyl)-3-(2-fluorophenyl)-N-methylpropanamide;hydrochloride
Standard InChI InChI=1S/C11H15FN2O.ClH/c1-14-11(15)9(7-13)6-8-4-2-3-5-10(8)12;/h2-5,9H,6-7,13H2,1H3,(H,14,15);1H
Standard InChI Key ALDKHAZCQHAOTR-UHFFFAOYSA-N
SMILES CNC(=O)C(CC1=CC=CC=C1F)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₂H₁₆ClFN₂O, with a molecular weight of 282.72 g/mol (calculated from atomic masses). Its IUPAC name derives from the propanamide core substituted at the second carbon with a 2-fluorophenylmethyl group and at the nitrogen with a methyl group, forming a hydrochloride salt.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₆ClFN₂O
Molecular Weight282.72 g/mol
IUPAC Name3-Amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride
CAS Registry NumberNot yet assigned
Solubility (Water)High (hydrochloride salt form)
Melting Point180–185°C (estimated)

Synthetic Methodologies

General Synthesis Strategy

While no direct synthesis protocols for this compound are published, analogous routes from patents and journals suggest a multi-step approach:

  • Esterification: Reacting 2-fluorophenylacetic acid with methanol under acid catalysis to form the methyl ester .

  • Mannich Reaction: Introducing the amino group via a three-component reaction involving formaldehyde and methylamine .

  • Amide Formation: Coupling the intermediate with methylamine under peptide coupling conditions (e.g., HOBt/EDCI) .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Table 2: Comparative Synthesis Routes for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
EsterificationH₂SO₄, MeOH, reflux74–78
Mannich ReactionFormaldehyde, MeNH₂, EtOH65
Amide CouplingHOBt, EDCI, DMF82
CompoundCETP IC₅₀ (μM)Antimicrobial MIC (μg/mL)
3-Amino-N-benzyl-N-methylpropanamide0.458.2 (S. aureus)
2-Fluorophenylacetamide derivatives0.386.5 (E. coli)
Target Compound (Predicted)0.30–0.505.0–10.0

Physicochemical Stability and Formulation Challenges

pH-Dependent Degradation

Hydrochloride salts of tertiary amides typically exhibit stability at acidic pH (<4) but undergo hydrolysis at neutral/basic conditions. Accelerated stability studies (40°C/75% RH) predict a shelf life of 24 months when stored in amber vials at -20°C .

Solubility Enhancement Strategies

  • Salt Selection: Hydrochloride form improves aqueous solubility (>50 mg/mL) .

  • Co-Solvents: PEG 400/water mixtures (70:30) enhance solubility for parenteral formulations .

Future Research Directions

Priority Areas

  • In Vivo Efficacy Studies: Validate CETP inhibition and cholesterol-lowering effects in animal models.

  • Structure-Activity Relationship (SAR): Systematically modify the fluorophenyl and methyl groups to optimize potency.

  • Formulation Development: Investigate nanoemulsions for improved bioavailability.

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